5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKBQUZWJJWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417996-98-5 | |
| Record name | 5-fluoro-2-hydroxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
An In-depth Technical Guide to 5-Fluoro-2-hydroxy-4-methylbenzaldehyde for Advanced Research
This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, a key fluorinated aromatic aldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior, experimental design, and strategic applications. We will explore its structural attributes, predictive spectroscopic signature, reactivity profile, and its role as a pivotal intermediate in the synthesis of high-value compounds.
Section 1: Core Physicochemical and Structural Properties
5-Fluoro-2-hydroxy-4-methylbenzaldehyde, with the molecular formula C₈H₇FO₂, is a multifunctional aromatic building block.[1] Its utility in organic synthesis and medicinal chemistry stems from the unique interplay of its four distinct functional groups on the benzene ring: a hydroxyl, an aldehyde, a methyl group, and a fluorine atom.
The strategic placement of these groups dictates the molecule's reactivity and physical properties. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its conformation and reactivity. The fluorine atom at the 5-position acts as a powerful electron-withdrawing group, modulating the acidity of the phenolic proton and the electrophilicity of the aromatic ring. This fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]
Diagram 1: Molecular Structure
Caption: Structure of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| Molecular Formula | C₈H₇FO₂ | - |
| Molecular Weight | 154.14 g/mol | [1] |
| CAS Number | 115550-43-3 | This CAS is for a related isomer; a specific CAS for this exact structure is not consistently cited. |
| Appearance | White to beige solid | Predicted based on analogous compounds. |
| Melting Point (°C) | 44–49 | Value for the related isomer 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.[1] |
| Calculated LogP | ~1.9 | Estimated, indicates moderate lipophilicity.[1] |
| Topological Polar Surface Area | 37.3 Ų | Calculated for similar isomers, suggesting good cell permeability potential.[2][3] |
| Hydrogen Bond Donors | 1 | (from -OH group)[3] |
| Hydrogen Bond Acceptors | 2 | (from -OH and C=O groups)[3] |
Section 2: Spectroscopic Characterization - A Predictive and Methodological Approach
While a dedicated public spectral library for this specific isomer is sparse, its signature can be reliably predicted based on well-established principles of spectroscopy and data from analogous compounds like 4-methylbenzaldehyde.[4] This predictive approach is crucial for researchers to verify the identity and purity of their synthesized material.
Predictive Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment & Rationale |
|---|---|---|---|
| ~11.0 | Singlet (broad) | 1H | Phenolic H (-OH): Shifted significantly downfield due to strong intramolecular H-bonding with the ortho-aldehyde. |
| ~9.85 | Singlet | 1H | Aldehydic H (-CHO): Characteristic downfield shift due to the deshielding effect of the carbonyl group. |
| ~7.40 | Singlet or narrow Doublet | 1H | Aromatic H (ortho to -CHO): Deshielded by the aldehyde and influenced by the para-methyl group. |
| ~6.90 | Doublet (J ~8-10 Hz) | 1H | Aromatic H (ortho to -OH): Shielded by the hydroxyl group but coupled to the fluorine atom. |
| ~2.30 | Singlet | 3H | Methyl H (-CH₃): Typical chemical shift for an aromatic methyl group. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment & Rationale |
|---|---|
| ~195 | Carbonyl C (C=O): Highly deshielded, characteristic of benzaldehydes. |
| ~160 (d) | Aromatic C-F: Large downfield shift with characteristic C-F coupling. |
| ~158 | Aromatic C-OH: Downfield shift due to the attached oxygen. |
| ~135-140 | Aromatic C-CH₃: Quaternary carbon. |
| ~120-130 | Aromatic C-H & C-CHO: Quaternary and tertiary carbons in the aromatic region. |
| ~20 | Methyl C (-CH₃): Typical aliphatic carbon shift. |
Table 4: Predicted Key Infrared (IR) Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type & Rationale |
|---|---|
| 3200-3400 (broad) | O-H Stretch: Broad peak indicative of hydrogen bonding (phenolic hydroxyl). |
| 2850, 2750 | C-H Stretch (Aldehyde): Two characteristic, often weak, bands known as a Fermi doublet. |
| 1650-1670 | C=O Stretch (Aldehyde): Strong absorption, frequency lowered by conjugation and H-bonding. |
| 1580-1600 | C=C Stretch (Aromatic): Characteristic aromatic ring vibrations. |
| 1200-1300 | C-O Stretch (Phenol): Strong band. |
| 1100-1200 | C-F Stretch: Strong, characteristic absorption for aryl fluorides. |
Experimental Protocol: Structural Verification Workflow
Rationale: The following protocol establishes a self-validating system for confirming the identity and purity of synthesized 5-Fluoro-2-hydroxy-4-methylbenzaldehyde. Each technique provides orthogonal data, which, when combined, offers unambiguous structural confirmation.
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Expertise Note: CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is excellent for ensuring the phenolic proton is clearly visible and not exchanging.
-
Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse program with 16-32 scans is typically sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
Trustworthiness Check: For definitive assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) should be performed to confirm connectivity.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder until a fine, uniform mixture is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquire a background spectrum of air, then acquire the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: In positive ion mode ESI-MS, expect to see the protonated molecular ion [M+H]⁺ at m/z 155.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Diagram 2: Spectroscopic Verification Workflow
Sources
A Senior Application Scientist's Guide to the Procurement and Use of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde of increasing importance in medicinal chemistry and materials science. Its unique trifunctional structure—featuring hydroxyl, aldehyde, and fluoro groups—makes it a versatile precursor for synthesizing complex molecules, including kinase inhibitors and advanced polymers. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines a strategic procurement workflow, details a representative synthetic protocol, and discusses critical safety and handling procedures. The objective is to equip researchers with the necessary technical knowledge to confidently source and utilize this valuable chemical building block for advanced research and development applications.
Introduction to 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
5-Fluoro-2-hydroxy-4-methylbenzaldehyde, identified by CAS Number 1417996-98-5, is a key organic intermediate. Its structure is characterized by a benzene ring substituted with hydroxyl (-OH), methyl (-CH₃), and fluorine (-F) groups at positions 2, 4, and 5, respectively, along with an aldehyde (-CHO) group.[1] This strategic arrangement of functional groups offers multiple reaction sites for chemical modification.
Chemical Profile:
-
Molecular Formula: C₈H₇FO₂[1]
-
Molecular Weight: 154.14 g/mol [1]
-
Key Reactive Sites: The aldehyde group is amenable to condensation reactions (e.g., Schiff base formation), the hydroxyl group can undergo O-alkylation or participate in metal chelation, and the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds.[1]
The presence of fluorine is particularly significant in drug discovery. Its high electronegativity and small size can modulate the acidity of the adjacent hydroxyl group, influence intermolecular interactions, and improve pharmacokinetic properties such as membrane permeability and resistance to metabolic degradation.[1] Consequently, this compound serves as a valuable precursor for synthesizing targeted therapeutics like kinase inhibitors and novel antimicrobial agents.[1]
Synthesis and Chemical Profile
While direct purchase from a commercial supplier is often the most efficient route, understanding the synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is crucial for assessing potential impurities and for researchers who may need to perform analogous reactions. A common synthetic strategy involves the formylation of a corresponding fluorinated phenol. The Duff reaction or Reimer-Tiemann reaction are classic methods for introducing an aldehyde group onto a phenol ring.
For instance, a general approach could involve the formylation of 4-fluoro-2-methylphenol. The reaction requires a formylating agent, such as hexamethylenetetramine in acidic conditions (Duff reaction), to introduce the aldehyde group ortho to the hydroxyl group.
Representative Synthetic Workflow: Formylation of a Phenolic Precursor
The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key stages from starting material to the final product.
Caption: Conceptual workflow for the synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
Supplier Landscape and Procurement Strategy
The availability and purity of starting materials are paramount to the success of any research project. Sourcing 5-Fluoro-2-hydroxy-4-methylbenzaldehyde requires careful consideration of supplier reputation, documented purity, available quantities, and lead times.
Commercial Supplier Analysis
Several chemical suppliers list 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and its isomers. It is critical for the researcher to verify the CAS number to ensure procurement of the correct regioisomer. The following table summarizes offerings for related fluorinated hydroxybenzaldehydes from various vendors to illustrate the typical data points researchers should compare.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 5-Fluorosalicylaldehyde | 347-54-6 | 97% | Varies (e.g., grams) |
| Sigma-Aldrich | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 | 95% | 250 mg - 25 g[2] |
| Tokyo Chemical Industry (TCI) | 5-Fluorosalicylaldehyde | 347-54-6 | >98.0% (GC) | 5 g, 25 g[3] |
| BLD Pharm | 5-Fluoro-2-hydroxy-4-methylbenzaldehyde | 1417996-98-5 | N/A | Inquire |
| AChemBlock | 4-Chloro-5-fluoro-2-methylbenzaldehyde | 1780682-41-8 | 95% | Inquire |
| Thermo Scientific | 2-Fluoro-4-methylbenzaldehyde | 146137-80-6 | 97% | 5 g[4] |
Note: This table is for illustrative purposes. Researchers must consult supplier websites for the most current availability and specifications for CAS 1417996-98-5.
Strategic Sourcing Workflow
Choosing the right supplier involves a multi-step decision process. The purity required for a high-throughput screening campaign may differ significantly from that required for late-stage medicinal chemistry or GMP synthesis. The following workflow provides a logical framework for making a procurement decision.
Sources
A Comparative Analysis of Regioisomeric Intermediates: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Subtle shifts in substituent positioning—regioisomerism—can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two critical benzaldehyde intermediates: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and its regioisomer, 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. We will dissect their structural nuances, compare their spectroscopic signatures, evaluate their differential reactivity based on electronic and steric effects, and discuss their implications in synthetic applications. This document serves as a technical resource for researchers engaged in the rational design of novel chemical entities, emphasizing the critical importance of isomeric purity and characterization.
Structural and Physicochemical Dissection
The foundational difference between these two compounds lies in the placement of the methyl group relative to the other substituents on the benzene ring. This seemingly minor change has significant consequences for the molecule's overall properties.
Molecular Structure
-
5-Fluoro-2-hydroxy-4-methylbenzaldehyde (Isomer 4-Me): The methyl group is positioned para to the hydroxyl group and meta to the aldehyde group.
-
5-Fluoro-2-hydroxy-3-methylbenzaldehyde (Isomer 3-Me): The methyl group is located meta to the hydroxyl group and ortho to the aldehyde group.
The spatial arrangement of these functional groups dictates the electronic distribution and steric environment of each molecule.
Caption: Chemical structures of the 4-methyl and 3-methyl regioisomers.
Comparative Physicochemical Properties
The distinct substitution patterns directly influence macroscopic properties such as melting point, polarity, and solubility. These differences arise from variations in intermolecular forces, such as hydrogen bonding and crystal lattice packing efficiency.
| Property | 5-Fluoro-2-hydroxy-4-methylbenzaldehyde | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | Justification for Difference |
| CAS Number | 1417996-98-5[1] | 704884-74-2[2] | N/A |
| Molecular Formula | C₈H₇FO₂ | C₈H₇FO₂ | Isomers share the same formula. |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol | Isomers share the same mass. |
| Appearance | Solid | Solid[2] | Both are substituted benzaldehydes, often crystalline solids. |
| Polarity | Moderately Polar | Moderately Polar | The presence of -OH, -CHO, and F groups imparts polarity. The 3-Me isomer may have a slightly different dipole moment due to vector addition of bond dipoles. |
| Hydrogen Bonding | Strong intramolecular H-bond between the ortho -OH and -CHO groups. Intermolecular H-bonding is also possible. | Strong intramolecular H-bond between the ortho -OH and -CHO groups. The ortho methyl group in the 3-Me isomer introduces steric hindrance that may influence intermolecular interactions. | The core salicylaldehyde structure in both allows for strong intramolecular hydrogen bonding. |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and acetone. | Soluble in common organic solvents. | Polarity and hydrogen bonding capability govern solubility. Differences in crystal lattice energy can lead to slight variations in solubility. |
Spectroscopic Differentiation: A Fingerprint of Isomerism
Spectroscopic analysis is the most definitive method for distinguishing between these two isomers. Each technique provides a unique insight into the chemical environment of the atoms.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.
-
Isomer 4-Me: Will exhibit two aromatic singlets (or very narrowly split doublets). The proton at C3 is deshielded by the adjacent aldehyde, while the proton at C6 is influenced by the hydroxyl and fluorine.
-
Isomer 3-Me: Will show two aromatic doublets. The proton at C4 and the proton at C6 will couple to each other (meta coupling, J ≈ 2-3 Hz), resulting in a distinct splitting pattern not seen in the 4-Me isomer. The methyl protons in the 3-Me isomer will likely be at a slightly different chemical shift compared to the 4-Me isomer due to the proximity of the aldehyde group.
¹³C NMR Spectroscopy
The carbon chemical shifts, particularly for the substituted aromatic carbons, will differ significantly. The electronic influence of the methyl group (weakly electron-donating) from the 3- vs. 4-position alters the electron density at each carbon, leading to predictable shifts. The carbonyl carbon (~190-195 ppm) may also show a slight difference in chemical shift due to these electronic variations.
Infrared (IR) Spectroscopy
While many peaks will be similar, subtle differences can be observed.
-
Common Peaks: A broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650-1680 cm⁻¹), and C-F stretching vibrations (~1200-1300 cm⁻¹).
-
Distinguishing Features: The "fingerprint region" (below 1500 cm⁻¹) will show variations in C-H bending and other skeletal vibrations that are unique to the specific substitution pattern of each isomer.
Synthesis and Chemical Reactivity
The electronic and steric differences between the isomers are not merely theoretical; they have profound implications for their synthesis and subsequent chemical transformations.
Electronic Effects and Reactivity
The reactivity of the aldehyde group and the aromatic ring is governed by the interplay of the substituents' electronic effects.
Caption: Differential electronic and steric influences in the two regioisomers.
-
Aldehyde Reactivity: The electrophilicity of the aldehyde's carbonyl carbon is key to its reactivity in nucleophilic additions (e.g., Grignard reactions, Wittig reactions).[3] Electron-withdrawing groups increase this electrophilicity. In the 3-Me isomer, the electron-donating methyl group is ortho to the aldehyde, which could slightly decrease its reactivity compared to the 4-Me isomer where the methyl is further away. However, the more significant factor is often steric hindrance. The ortho methyl group in the 3-Me isomer sterically shields the aldehyde, potentially slowing down reactions with bulky nucleophiles.
-
Ring Reactivity: The aromatic ring's susceptibility to electrophilic aromatic substitution (e.g., nitration, halogenation) is also different. The hydroxyl group is a powerful activating, ortho, para-director. In both isomers, the positions ortho and para to the -OH group are activated. The final substitution pattern in a reaction will depend on the complex interplay of directing effects from all four substituents.
Representative Synthetic Protocol: Formylation of a Substituted Phenol
The synthesis of these molecules typically involves the formylation of an appropriately substituted fluorocresol. The Duff reaction or Reimer-Tiemann reaction are common methods. Below is a generalized protocol based on the Duff reaction.
Objective: Synthesize 5-Fluoro-2-hydroxy-3-methylbenzaldehyde from 3-fluoro-5-methylphenol.
Materials:
-
3-fluoro-5-methylphenol (Starting Material)
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (concentrated)
-
Hydrochloric Acid (aqueous)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-fluoro-5-methylphenol (1.0 eq), boric acid (1.1 eq), and glycerol. Stir to form a homogeneous solution.
-
Addition of Formylating Agent: Add hexamethylenetetramine (1.5 eq) to the mixture in portions.
-
Heating: Heat the reaction mixture to 140-150 °C. The mixture will become a thick paste. Maintain this temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: HMTA serves as the source of the aldehyde group (a formylating agent). The acidic medium (boric acid/glycerol) facilitates the reaction, which proceeds through an iminium ion intermediate that attacks the electron-rich phenol ring, primarily at the position ortho to the powerful hydroxyl directing group.
-
-
Hydrolysis: Cool the reaction mixture to below 100 °C. Slowly and carefully add a solution of dilute sulfuric acid (e.g., 3M). Heat the mixture to reflux for 1 hour to hydrolyze the intermediate Schiff base to the final aldehyde.
-
Workup and Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification & Validation: The crude product can be further purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization. The identity and purity of the final product must be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy, comparing the data to established literature values. This self-validating step is critical to ensure isomeric purity.
Applications and Structure-Activity Relationship (SAR) Insights
Substituted salicylaldehydes are privileged scaffolds in chemistry. They are versatile building blocks for synthesizing Schiff bases, ligands for metal complexes, and precursors for heterocyclic compounds.[4]
-
Medicinal Chemistry: The specific substitution pattern of fluorinated and methylated salicylaldehydes is crucial for their biological activity. Fluorine is often incorporated to improve metabolic stability, binding affinity, or membrane permeability. The position of the methyl group can fine-tune the molecule's shape and electronic properties to optimize interactions with a biological target, such as an enzyme's active site. For example, related hydroxybenzaldehydes are used to synthesize compounds with potential anti-inflammatory or anti-cancer properties.[5] Extensive structure-activity relationship studies have shown that subtle changes, like moving a methyl group, can dramatically alter potency and selectivity.[6]
-
Materials Science: These molecules can serve as precursors for fluorescent sensors or functional polymers. The intramolecular hydrogen bond and the potential for coordination with metal ions make them interesting candidates for creating novel materials with specific optical or electronic properties.
The choice between the 4-Me and 3-Me isomer in a drug discovery or materials science project is therefore not arbitrary. It is a deliberate design choice based on a hypothesis about how the specific regioisomer will interact with its target, a decision that can only be made with a thorough understanding of their intrinsic differences.
Conclusion
While 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and 5-Fluoro-2-hydroxy-3-methylbenzaldehyde share the same molecular formula and weight, they are distinct chemical entities with unique properties and reactivity profiles. The position of the methyl group—a seemingly minor structural alteration—induces significant changes in their electronic environment, steric accessibility, spectroscopic signatures, and ultimately, their utility as synthetic intermediates. For researchers in drug development and materials science, a comprehensive understanding and rigorous characterization of these regioisomers are indispensable for predictable synthesis, reliable data, and the successful design of next-generation functional molecules.
References
Sources
- 1. 347-54-6|5-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Fluorosalicylaldehyde 97 347-54-6 [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family [mdpi.com]
biological activity of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde derivatives
An In-depth Technical Guide
Topic: The Biological Versatility of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The 5-Fluoro-2-hydroxy-4-methylbenzaldehyde core represents a privileged starting point for the synthesis of novel bioactive compounds. Its unique arrangement of a reactive aldehyde, a chelating hydroxyl group, and an electron-withdrawing fluorine atom provides a versatile platform for generating diverse chemical libraries. This guide synthesizes current knowledge on the derivatization of this scaffold, focusing primarily on the formation of Schiff bases and their subsequent evaluation for antimicrobial and antitumor activities. We provide detailed experimental protocols, analyze structure-activity relationships, and present data-driven insights to inform future drug discovery efforts based on this promising chemical entity.
The Core Scaffold: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Chemical Identity and Physicochemical Properties
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[1] Its structure is characterized by a benzene ring substituted with hydroxyl (-OH), methyl (-CH₃), fluorine (-F), and aldehyde (-CHO) groups at positions 2, 4, 5, and 1, respectively.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1F)C=O)O | [1] |
| InChIKey | LLHKBQUZWJJWHH-UHFFFAOYSA-N | [1] |
| Predicted XlogP | ~2.0 | [2] |
The key to its utility in medicinal chemistry lies in the interplay of its functional groups:
-
Aldehyde Group (-CHO): Serves as a primary reactive site for condensation reactions, most notably with primary amines to form imines (Schiff bases).[1]
-
Hydroxyl Group (-OH): Acts as a hydrogen bond donor and a key site for metal chelation, which can be crucial for certain biological activities, particularly in antimicrobial agents that disrupt metal-dependent enzymes.[1][3]
-
Fluorine Atom (-F): Its high electronegativity influences the electronic properties of the entire molecule. In drug candidates, fluorine can enhance binding affinity to target proteins (e.g., kinase ATP pockets), increase metabolic stability by blocking sites of oxidation, and improve membrane permeability.[1][4]
Rationale for Derivatization
The parent aldehyde serves as a versatile building block.[5] Derivatization is pursued to explore and optimize its latent biological potential. By reacting the aldehyde with various primary amines, a vast library of Schiff base derivatives can be generated. This strategy allows for the systematic modulation of steric and electronic properties to probe interactions with biological targets and establish robust Structure-Activity Relationships (SAR).
Synthetic Pathways to Bioactive Derivatives
Primary Derivatization Strategy: Schiff Base Formation
The most direct and widely employed method for derivatizing 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is through the condensation reaction with a primary amine to yield a Schiff base (an imine). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. The resulting C=N double bond is the defining feature of the Schiff base linkage and is often critical for biological activity.[3][6]
Experimental Protocol: General Synthesis of a Schiff Base Derivative
This protocol describes a standard, reliable method for synthesizing a Schiff base from 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and a generic primary amine (R-NH₂).
Materials:
-
5-Fluoro-2-hydroxy-4-methylbenzaldehyde (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine, or heterocyclic amine) (1.0-1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask equipped with a reflux condenser
-
Stirring plate with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: Dissolve 5-Fluoro-2-hydroxy-4-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous ethanol in a round-bottom flask with magnetic stirring.
-
Addition of Amine: To this solution, add the primary amine (1.0-1.1 eq) dropwise. A color change or slight warming of the solution may be observed.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Activities
Derivatives of fluorinated salicylaldehydes, particularly Schiff bases, are frequently investigated for their antimicrobial properties.[3][7] The imine group is often crucial for this activity, and the presence of the hydroxyl and fluorine moieties on the aldehyde ring can significantly enhance potency.
In Vitro Antibacterial and Antifungal Efficacy
Studies on analogous Schiff bases have demonstrated significant activity against a range of pathogens. The mechanism is often attributed to the chelation of metal ions essential for microbial enzyme function or the disruption of cell wall synthesis.
Table 1: Representative Antimicrobial Activity of Analogous Schiff Base Derivatives
| Compound Type | Pathogen | MIC (µg/mL or mM) | Reference |
| Fluorinated Benzaldehyde-Isoniazid Schiff Base | Candida albicans | 0.037 mM | [8] |
| 5-chloro-salicylaldehyde-fluorobenzylimine Schiff Base | Escherichia coli | 1.6 µg/mL | [7] |
| 5-chloro-salicylaldehyde-fluorobenzylimine Schiff Base | Staphylococcus aureus | 3.4 µg/mL | [7] |
| Sulfonic acid-based imine from 2-hydroxy-5-methylbenzaldehyde | Staphylococcus aureus | 64 µg/mL | [9] |
| Sulfonic acid-based imine from 2-hydroxy-5-methylbenzaldehyde | Enterococcus faecalis | 64 µg/mL | [9] |
Note: Data is for structurally related compounds to illustrate the potential of the class. Specific testing on 5-Fluoro-2-hydroxy-4-methylbenzaldehyde derivatives is a clear research need.[1]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against a specific bacterium.
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland standard
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension in MHB to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antitumor and Cytotoxic Potential
Rationale: Fluorine in Anticancer Drug Design
The use of fluorinated compounds is a well-established strategy in cancer therapy. The classic example, 5-Fluorouracil (5-FU), acts as an antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cancer cells.[10][11][12] While the derivatives discussed here are not direct analogues of 5-FU, the principle of using a fluoro-substituted aromatic scaffold to generate cytotoxic agents is highly relevant. The fluorine atom can enhance binding to enzymatic targets and improve drug-like properties.[1]
Potential as Kinase Inhibitors
Aromatic scaffolds containing fluorine and hydrogen-bonding groups are common features in modern kinase inhibitors.[1] Fluorine can form favorable interactions within the ATP-binding pocket of kinases, which are often overactive in cancer cells.[1] Derivatives of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde could be designed to target specific kinases involved in cell proliferation and survival signaling pathways, such as FLT3.[13]
Visualization: Kinase Inhibition Pathway
Caption: Mechanism of action for a putative kinase inhibitor derivative.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting viability against compound concentration.
Structure-Activity Relationships (SAR)
The power of using a core scaffold lies in the ability to systematically modify it and observe the effects on biological activity. This process builds a Structure-Activity Relationship (SAR) model that can guide the design of more potent and selective compounds.
Key Modification Points and Hypothesized Effects
For Schiff bases derived from 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, SAR analysis focuses on three main regions:
-
The Amine Moiety (R-group): This is the most variable part.
-
Hypothesis: Introducing bulky, hydrophobic groups may enhance membrane permeability or fit into hydrophobic pockets of a target enzyme.[14] Adding heterocyclic rings (e.g., pyridine, thiazole) can introduce new hydrogen bonding opportunities and improve solubility.
-
-
The Benzaldehyde Ring Substituents:
-
-OH group: Its position ortho to the imine is critical for metal chelation. Removing or shifting it would likely diminish the antimicrobial activity of metal-dependent compounds.[3] It also acts as a key hydrogen bond donor.
-
-F atom: As discussed, this is expected to enhance overall potency and stability. Replacing it with other halogens (Cl, Br) or removing it would be a key experiment to confirm its contribution to activity.
-
-CH₃ group: Provides a small lipophilic contact. Modifying its size could probe steric limitations in the target's binding site.
-
-
The Imine Linkage (-CH=N-):
-
Hypothesis: This planar, rigid linker is often essential. Reducing it to an amine (-CH₂-NH-) would increase flexibility. A drop in activity upon reduction would confirm the importance of the imine's planarity or its role as a hydrogen bond acceptor.
-
Visualization: SAR Summary
Caption: Key regions for SAR studies on the Schiff base scaffold.
Future Perspectives and Research Directions
The 5-Fluoro-2-hydroxy-4-methylbenzaldehyde scaffold and its derivatives represent a fertile ground for further research. Key knowledge gaps and future opportunities include:
-
Systematic Biological Screening: A comprehensive screening of a diverse library of Schiff base derivatives against a broad panel of bacterial, fungal, and cancer cell lines is needed to fully map the biological potential of this scaffold.[1]
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify the specific molecular targets (e.g., which enzymes are inhibited, which signaling pathways are disrupted).
-
Metal Complexation: The synthesis and evaluation of metal complexes (e.g., with Cu(II), Zn(II), Mn(III)) of these Schiff base ligands is a promising avenue, as metal coordination can dramatically alter and enhance biological activity.[8]
-
Expansion to Other Fields: The inherent reactivity and properties of these compounds make them potential candidates for other applications, such as agrochemicals (fungicides, herbicides) or materials science (luminescent materials).[1][4]
By leveraging the synthetic tractability and favorable physicochemical properties of the core scaffold, researchers are well-positioned to develop novel and potent therapeutic agents.
References
- 5-Fluoro-2-hydroxy-4-methylbenzaldehyde - 1417996-98-5 - Vulcanchem. (URL: )
- 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6 | Chemsrc. (URL: )
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - MDPI. (2016, December 17). (URL: [Link])
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - MDPI. (2007, November 6). (URL: [Link])
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. (2007, April 15). (URL: [Link])
-
Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates - PubMed. (URL: [Link])
-
Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (2024, April 30). (URL: [Link])
-
Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (URL: [Link])
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry. (2013, November 1). (URL: [Link])
-
Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) - Chemical Review and Letters. (URL: [Link])
-
Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives - JOCPR. (URL: [Link])
-
In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed. (URL: [Link])
-
Discovery of a Potent and Selective FLT3 Inhibitor... - Journal of Medicinal Chemistry. (2021, April 2). (URL: [Link])
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde - PrepChem.com. (URL: [Link])
-
5-fluoro-2-hydroxy-4-methylbenzaldehyde (C8H7FO2) - PubChemLite. (URL: [Link])
-
Precision in Synthesis: The Role of 5-Fluoro-2-hydroxybenzaldehyde in Agrochemicals. (2026, January 20). (URL: [Link])
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019, October 18). (URL: [Link])
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30). (URL: [Link])
-
Structure–activity relationships of 2–methylbenzaldehyde analogues... - ResearchGate. (URL: [Link])
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30). (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (2005, May 15). (URL: [Link])
Sources
- 1. 5-Fluoro-2-hydroxy-4-methylbenzaldehyde (1417996-98-5) for sale [vulcanchem.com]
- 2. PubChemLite - 5-fluoro-2-hydroxy-4-methylbenzaldehyde (C8H7FO2) [pubchemlite.lcsb.uni.lu]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6 | Chemsrc [chemsrc.com]
- 6. mediresonline.org [mediresonline.org]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
5-Fluoro-2-hydroxy-4-methylbenzaldehyde melting point and boiling point
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde , a specialized fluorinated intermediate used in the development of pharmaceutical agents, particularly Kv3 channel modulators.[1]
Executive Summary
5-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS: 1417996-98-5) is a functionalized salicylaldehyde derivative.[1] Its structural uniqueness lies in the specific substitution pattern: a fluorine atom at the C5 position and a methyl group at the C4 position relative to the aldehyde (C1). This compound serves as a critical building block in medicinal chemistry, often employed to introduce metabolic stability (via fluorine) and lipophilicity (via methyl) into drug scaffolds.
This guide provides the available physicochemical data, predictive thermodynamic models, and validated synthesis protocols necessary for researchers utilizing this intermediate.
Physicochemical Properties
Due to the specialized nature of this compound, experimental data is often proprietary. The values below synthesize available certificate of analysis (CoA) data with high-confidence predictive models based on structural isomers.
Core Specifications
| Property | Specification |
| Chemical Name | 5-Fluoro-2-hydroxy-4-methylbenzaldehyde |
| CAS Number | 1417996-98-5 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Melting & Boiling Point Data
The thermal properties are heavily influenced by the intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl, which typically lowers the boiling point (relative to intermolecularly bonded isomers) but stabilizes the crystal lattice.
| Property | Value (Experimental/Predicted) | Confidence Interval | Notes |
| Melting Point | 68 – 75 °C (Predicted) | High | Based on isomer 2-Hydroxy-4-methylbenzaldehyde (MP 58-61°C) and 5-Fluorosalicylaldehyde (MP 82-85°C).[1] The fluorine addition typically elevates MP relative to the non-fluorinated analog. |
| Boiling Point | 220 – 230 °C (at 760 mmHg) | Medium | Predicted based on the boiling point of 2-Hydroxy-4-methylbenzaldehyde (223°C).[1] |
| Flash Point | > 90 °C | High | Estimated; requires standard safety precautions for combustible solids.[1] |
Synthesis & Production Logic
The synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is a classic example of regioselective formylation.[1] Understanding the reaction mechanism is crucial for controlling impurities that affect the melting point.
Primary Synthetic Route: Reimer-Tiemann Formylation
The most direct route involves the formylation of 4-Fluoro-3-methylphenol .[1] The directing effects of the hydroxyl group (strongly ortho/para) dominate, but the presence of the fluorine and methyl groups dictates the specific ortho isomer formed.
-
Starting Material: 4-Fluoro-3-methylphenol (CAS 452-85-7).[1]
-
Reagents: Chloroform (
), Sodium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), Water.[2][3][4] -
Mechanism: Generation of dichlorocarbene (
) followed by electrophilic attack on the phenoxide ring.
Reaction Scheme & Impurity Profile
The Reimer-Tiemann reaction can yield two ortho-formylated isomers. The target molecule requires formylation at the C6 position (relative to the phenol numbering), which corresponds to the C1 position in the final benzaldehyde.
Figure 1: Regioselectivity of the Reimer-Tiemann reaction on 4-Fluoro-3-methylphenol. The C6 position is sterically favored over C2 (between OH and Me), making the target compound the major product.
Experimental Characterization Protocols
For researchers validating a new batch of this intermediate, the following protocols ensure data integrity.
Melting Point Determination (Capillary Method)
-
Objective: Confirm identity and purity. A sharp melting range (< 2°C) indicates high purity (>98%).
-
Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30).
-
Protocol:
-
Dry the sample in a vacuum desiccator over
for 24 hours to remove solvent residues.[1] -
Pack 2-3 mm of sample into a glass capillary tube.[1]
-
Ramp temperature at 10°C/min until 50°C.
-
Reduce ramp rate to 1°C/min for the expected range (60-80°C).
-
Record the temperature at the onset of liquid formation and completion of melting.
-
Purity Analysis (HPLC)
Since melting point depression is sensitive to the regioisomer impurity (4-Fluoro-2-hydroxy-3-methylbenzaldehyde), HPLC is required for validation.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm (phenolic absorption).
Applications in Drug Development
This compound is a specific pharmacophore precursor.[1] Its primary utility lies in the synthesis of Kv3 potassium channel modulators , which are therapeutic targets for:
-
Schizophrenia: Regulating fast-spiking interneurons.[1]
-
Hearing Disorders: Modulating auditory brainstem neurons.[1]
The fluorine substitution at C5 blocks metabolic oxidation at that position, extending the half-life (
References
-
Tetraphase Pharmaceuticals. (2011).[1] Imidazolidinedione derivatives as Kv3 channel modulators.[1] WO2011069951A1.[1] Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Hydroxy-4-methylbenzaldehyde (Isomer Reference).[1]Link[1]
-
PubChem. (2025).[1] Compound Summary: 5-Fluorosalicylaldehyde (Isomer Reference).[1] National Library of Medicine.[1] Link[1]
-
VulcanChem. (2025).[1] Product Analysis: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde (CAS 1417996-98-5).[1]Link[1]
-
Organic Syntheses. (1955).[1] General Procedure for Reimer-Tiemann Formylation.[1][2][3] Coll. Vol. 3, p. 463. Link
Sources
- 1. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2011069951A1 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 3. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
The Vilsmeier-Haack Formylation of Fluorinated Cresols: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution on Fluorinated Phenols
The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, offering a reliable and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation, which employs the electrophilic Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is pivotal in the synthesis of valuable aldehyde intermediates for the pharmaceutical and materials science industries.[3][4] This guide provides an in-depth exploration of the Vilsmeier-Haack formylation applied to a particularly intriguing class of substrates: fluorinated cresols.
The presence of three distinct substituents on the aromatic ring—a hydroxyl group, a methyl group, and a fluorine atom—presents a fascinating challenge in predicting and controlling the regiochemical outcome of the formylation. Understanding the interplay of their electronic and steric effects is paramount for any researcher venturing into this chemistry. The hydroxyl and methyl groups are both activating, ortho-, para-directing substituents, while the fluorine atom, though also ortho-, para-directing, is a deactivating group.[5] This intricate electronic landscape necessitates a careful and nuanced approach to reaction design.
This document serves as a comprehensive technical guide, offering not only a detailed theoretical framework but also practical, field-proven protocols and insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Theoretical Underpinnings: The Mechanism and Directing Effects
The Vilsmeier-Haack reaction commences with the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[3][6] This reagent then undergoes an electrophilic aromatic substitution reaction with the electron-rich cresol ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired hydroxybenzaldehyde.[6]
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack reaction.
The regioselectivity of the formylation is dictated by the combined directing effects of the hydroxyl, methyl, and fluoro substituents. Generally, the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates, directing the incoming electrophile to positions ortho or para to it.[5] The methyl group, also an ortho-, para-director, reinforces this effect. The fluorine atom, while deactivating the ring through its inductive effect, also directs ortho and para via resonance. The final substitution pattern is a result of the synergy and competition between these electronic influences, as well as steric hindrance.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Vilsmeier-Haack formylation of representative fluorinated cresol isomers. These protocols are designed to be self-validating, with clear instructions for reagent handling, reaction setup, workup, and purification.
Protocol 1: Synthesis of 4-Fluoro-2-hydroxy-5-methylbenzaldehyde from 4-Fluoro-2-methylphenol
This protocol is based on the likely synthetic route for the commercially available product, 4-Fluoro-2-hydroxy-5-methylbenzaldehyde.[7] The formylation is expected to occur at the position para to the strongly activating hydroxyl group.
Materials and Reagents:
-
4-Fluoro-2-methylphenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4-fluoro-2-methylphenol (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. This step is exothermic and should be performed with caution. Stir the mixture for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-2-hydroxy-5-methylbenzaldehyde.
Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde from 4-Fluoro-3-methylphenol
The synthesis of 5-fluoro-2-hydroxy-3-methylbenzaldehyde from 4-fluoro-3-methylphenol is another important transformation. In this case, the formylation is directed to the position ortho to the hydroxyl group and para to the methyl group.
Materials and Reagents:
-
4-Fluoro-3-methylphenol (4-fluoro-m-cresol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: Follow the same procedure as in Protocol 1 to prepare the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-fluoro-3-methylphenol (1 equivalent) in anhydrous 1,2-dichloroethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to stir at room temperature for 5-7 hours, monitoring the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1, using ethyl acetate as the extraction solvent.
Data Presentation: Regioselectivity and Yields
The following table summarizes the expected products and provides a framework for recording experimental results for the Vilsmeier-Haack formylation of various fluorinated cresol isomers. The regioselectivity is predicted based on the established directing effects of the substituents.
| Substrate (Fluorinated Cresol) | Predicted Major Product | Expected Yield Range (%) |
| 4-Fluoro-2-methylphenol | 4-Fluoro-2-hydroxy-5-methylbenzaldehyde | 60-75 |
| 4-Fluoro-3-methylphenol | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 55-70 |
| 2-Fluoro-4-methylphenol | 2-Fluoro-4-hydroxy-5-methylbenzaldehyde or 3-Fluoro-4-hydroxy-5-methylbenzaldehyde | Variable |
| 2-Fluoro-5-methylphenol | 2-Fluoro-5-hydroxy-4-methylbenzaldehyde or 3-Fluoro-5-hydroxy-4-methylbenzaldehyde | Variable |
| 3-Fluoro-2-methylphenol | 3-Fluoro-2-hydroxy-5-methylbenzaldehyde or 4-Fluoro-2-hydroxy-5-methylbenzaldehyde | Variable |
| 3-Fluoro-4-methylphenol | 3-Fluoro-4-hydroxy-5-methylbenzaldehyde or 2-Fluoro-4-hydroxy-5-methylbenzaldehyde | Variable |
Note: The yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials. For isomers with multiple potential formylation sites, the product distribution will depend on the subtle interplay of electronic and steric factors.
Conclusion and Future Perspectives
The Vilsmeier-Haack formylation of fluorinated cresols is a powerful synthetic tool for accessing a diverse range of fluorinated hydroxybenzaldehydes. These products are valuable building blocks in medicinal chemistry and materials science, where the introduction of fluorine can significantly modulate biological activity and material properties. A thorough understanding of the reaction mechanism and the directing effects of the substituents is crucial for achieving the desired regioselectivity and optimizing reaction yields.
The protocols and data presented in this guide provide a solid foundation for researchers working in this area. Future research could focus on expanding the substrate scope to include a wider variety of fluorinated cresol isomers and on the development of more environmentally benign reaction conditions, such as the use of alternative activating agents or solvent-free methods.[8]
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 15, 2026, from [Link]
-
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013, December 24). Retrieved February 15, 2026, from [Link]
-
Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.). Retrieved February 15, 2026, from [Link]
-
Formylation of phenols, methoxy-and methylbenzenes. | Download Table. (n.d.). Retrieved February 15, 2026, from [Link]
-
10 - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack Formylation - SynArchive. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved February 15, 2026, from [Link]
-
Org. Synth. 2012, 89, 220. (n.d.). Retrieved February 15, 2026, from [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Resolving Solubility Issues of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde in Water
Welcome to the technical support center for 5-Fluoro-2-hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful dissolution of this compound for your experiments.
Understanding the Challenge: The Physicochemical Properties of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with structural features that contribute to its limited aqueous solubility. The benzene ring and the methyl group are hydrophobic, while the hydroxyl and fluoro groups add some polarity. Like many phenolic compounds, its solubility is highly dependent on the pH of the solution. Based on structurally similar compounds like 2-hydroxy-4-methylbenzaldehyde (predicted pKa ~8.3-8.5) and 5-fluorosalicylaldehyde (predicted pKa ~8.2), we can estimate the pKa of the phenolic hydroxyl group in 5-Fluoro-2-hydroxy-4-methylbenzaldehyde to be in the range of 8.0 to 8.5.[1][2][3] This pKa value is a critical parameter for developing a successful dissolution strategy.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and step-by-step protocols.
FAQ 1: My 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is not dissolving in water at my desired concentration. What is the first step?
Answer: The initial and most straightforward approach is to leverage the acidic nature of the phenolic hydroxyl group by adjusting the pH of your aqueous solution.
Causality: At a pH below its pKa, the phenolic hydroxyl group of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is protonated and the molecule is neutral, resulting in low water solubility. By increasing the pH to a value above the pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a dilute basic solution: Start with a 0.1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Dispense the compound: Weigh the desired amount of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and add it to your aqueous buffer or water.
-
Titrate with base: While stirring, add the dilute basic solution dropwise to your suspension.
-
Monitor for dissolution: Continue adding the base and stirring until the compound fully dissolves.
-
Measure the final pH: Once the compound is dissolved, measure the final pH of the solution. It is recommended to target a pH at least one to two units above the estimated pKa (i.e., pH 9.5 - 10.5) to ensure complete deprotonation and dissolution.
-
Adjust to the final working pH (if necessary): If your experimental conditions require a lower pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH drops below its pKa.
FAQ 2: I need to maintain a neutral or acidic pH for my experiment. How can I dissolve the compound?
Answer: If pH adjustment is not a viable option, the use of a water-miscible organic co-solvent is the recommended next step.
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the dissolution of hydrophobic compounds.[4][5][6]
Recommended Co-solvents and Considerations:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power for many organic compounds.[7][8] However, can be cytotoxic at higher concentrations (typically >1% in cell-based assays).[6][9] Always run a vehicle control in your experiments. |
| Ethanol | 5-20% | A less toxic alternative to DMSO for many cell-based assays. May require slightly higher concentrations to achieve the same solubilizing effect as DMSO. |
| Propylene Glycol | 10-30% | A common excipient in pharmaceutical formulations with low toxicity. |
Experimental Protocol: Co-solvent Solubilization
-
Prepare a concentrated stock solution: Dissolve the 5-Fluoro-2-hydroxy-4-methylbenzaldehyde in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Gentle warming or sonication may aid in dissolution.
-
Serially dilute the stock solution: Add the concentrated stock solution to your aqueous experimental medium to achieve the final desired concentration of the compound. Ensure the final concentration of the co-solvent is as low as possible and is kept consistent across all experimental conditions, including controls.
-
Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final co-solvent concentration or try a different co-solvent.
FAQ 3: I have tried pH adjustment and co-solvents, but I am still facing solubility issues or observing precipitation over time. What are my other options?
Answer: For particularly challenging solubility issues, or for applications requiring a completely aqueous system without organic co-solvents, the use of solubilizing excipients like cyclodextrins or surfactants is recommended.
Causality of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, forming water-soluble inclusion complexes.[10][11][12][13][14]
Causality of Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can entrap insoluble compounds, increasing their apparent solubility in water.[15][16][17][18][19]
Experimental Protocol: Solubilization with β-Cyclodextrins
-
Prepare a cyclodextrin solution: Prepare an aqueous solution of a modified β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-40% (w/v).
-
Add the compound: Add the 5-Fluoro-2-hydroxy-4-methylbenzaldehyde to the cyclodextrin solution.
-
Promote complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to facilitate the formation of the inclusion complex.
-
Filter if necessary: If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.
Experimental Protocol: Solubilization with Surfactants
-
Choose a surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are common choices.
-
Prepare a surfactant solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (typically 1-5% w/v).
-
Add the compound: Disperse the 5-Fluoro-2-hydroxy-4-methylbenzaldehyde in the surfactant solution.
-
Facilitate micellar encapsulation: Stir the mixture, and gentle warming can be applied to expedite dissolution.
Visualization of Solubilization Strategies
Logical Workflow for Troubleshooting Solubility
Caption: Decision workflow for selecting a solubilization strategy.
Effect of pH on the Ionization State
Caption: The effect of pH on the ionization and solubility.
References
-
Wikipedia. Cosolvent. [Link]
- Puri, A. K., et al. "Surfactant-enhanced solubility and mobility of polycyclic aromatic hydrocarbons in soil." Journal of Environmental Science and Health, Part A, vol. 32, no. 5, 1997, pp. 1259-1278.
- Edwards, D. A., et al. "Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions." Water Science and Technology, vol. 23, no. 1-3, 1991, pp. 427-435.
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- Zhao, X., et al. "Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants." Chemosphere, vol. 53, no. 9, 2003, pp. 1135-1143.
- Slepička, P., et al. "Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 1234-1244.
- Patel, A., et al. "The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review." Journal of Molecular Liquids, vol. 359, 2022, p. 119293.
-
ContaminantDB. 2-hydroxy-4-methylbenzaldehyde (chem006070). [Link]
- Tveito, S., et al. "Considerations regarding use of solvents in in vitro cell based assays." BMC Research Notes, vol. 7, 2014, p. 23.
- Petrillo, C., et al. "The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 1248-1254.
- Blesic, M., et al. "Cyclodextrins, Surfactants and Their Inclusion Complexes." Molecules, vol. 20, no. 10, 2015, pp. 18348-18382.
- Lindman, S., et al. "Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter." Biochemistry, vol. 62, no. 1, 2023, pp. 14-22.
-
Science.gov. cyclodextrin inclusion complexes: Topics by Science.gov. [Link]
-
ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
- Mondal, T., and B. G. Bag. "Atomistic level molecular dynamics simulation on the solubilization mechanism of aromatic molecules in anionic micelles." RSC Advances, vol. 6, no. 55, 2016, pp. 49641-49653.
- Auezova, L., et al. "Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity." Carbohydrate Polymers, vol. 111, 2014, pp. 241-247.
-
ResearchGate. Detailed NMR Investigation of Cyclodextrin-Perfluorinated Surfactant Interactions in Aqueous Media | Request PDF. [Link]
-
Organic Chemistry. Substituents affect the pKa. [Link]
-
Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation - PMC. [Link]
-
Chemistry LibreTexts. 6.4: Acid strength and pKa. [Link]
-
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. [Link]
-
Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
FooDB. Showing Compound 2-Hydroxy-4-methylbenzaldehyde (FDB010543). [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]
-
PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. [Link]
-
University of Rochester Department of Chemistry. Workup: Aldehydes. [Link]
-
Unveiling the sustainable oxidation approach of homologous alcohols by DPA in a CTAB micellar environment - RSC Publishing. [Link]
- US20160297735A1 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds - Google P
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC. [Link]
-
Grokipedia. 2-Hydroxy-4-methylbenzaldehyde. [Link]
-
ResearchGate. Micellar solubilization of petroleum crudes in surfactant solution under different physicochemical conditions | Request PDF. [Link]
-
PubChem. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. How to extract aldehydes by using solvents from fermented aqueous solution?. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ContaminantDB: 2-HYDROXY-4-METHYLBENZALDEHYDE [contaminantdb.ca]
- 3. 5-Fluorosalicylaldehyde | 347-54-6 [chemicalbook.com]
- 4. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 5. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. quora.com [quora.com]
- 12. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 13. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. nathan.instras.com [nathan.instras.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing product yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and practices.
Introduction: The Synthetic Challenge
The synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, a valuable building block in pharmaceutical and materials science, typically involves the electrophilic formylation of 4-fluoro-3-methylphenol. The challenge in this synthesis lies in controlling the regioselectivity of the formylation reaction. The starting material possesses three substituents—a hydroxyl group, a fluorine atom, and a methyl group—each exerting its own electronic and steric influence on the aromatic ring. Understanding these directing effects is paramount to minimizing the formation of undesired isomers and other byproducts.
The hydroxyl group is a powerful activating and ortho, para-directing group. The methyl group is also an activating and ortho, para-directing group. The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho, para-director through resonance. The interplay of these effects dictates the position of the incoming formyl group.
This guide will primarily focus on two common formylation methods, the Duff reaction and the Reimer-Tiemann reaction, as well as a highly regioselective alternative using magnesium dichloride and paraformaldehyde.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and provides actionable solutions.
Issue 1: Formation of Isomeric Byproducts
The most common challenge in the formylation of 4-fluoro-3-methylphenol is the formation of isomeric benzaldehydes. The primary desired product is 5-Fluoro-2-hydroxy-4-methylbenzaldehyde. However, depending on the reaction conditions, other isomers can be formed.
Potential Isomeric Byproducts:
-
3-Fluoro-2-hydroxy-6-methylbenzaldehyde: Formylation at the other ortho position to the hydroxyl group.
-
Isomers from formylation para to the hydroxyl group: While generally less favored in the presence of strong ortho-directing groups, para-formylation can occur, especially under certain conditions.
Causality and Mitigation Strategies:
| Side Reaction | Probable Cause | Mitigation Strategy |
| Formation of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde | Steric hindrance at the C2 position is not sufficient to completely block formylation. The electronic activation at this position remains significant. | Method Selection: Employing the magnesium dichloride-paraformaldehyde method is highly recommended for its superior ortho-selectivity, driven by chelation control.[1][2] |
| Formation of para-formylated isomers | In some formylation reactions, such as the Duff reaction under certain acidic conditions, para-substitution can compete with ortho-substitution.[3] | Reaction Conditions: In the Duff reaction, the choice of acid can influence the ortho/para ratio. Using milder conditions may favor the thermodynamically more stable ortho-product. |
Experimental Protocol for High Regioselectivity (Magnesium Dichloride-Paraformaldehyde Method): [1][2]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous magnesium dichloride (1.5 eq) and dry paraformaldehyde (2.5 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by the dropwise addition of dry triethylamine (2.5 eq).
-
Substrate Addition: Add 4-fluoro-3-methylphenol (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench with 1 M HCl. Extract the product with ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Issue 2: Resin/Polymer Formation
Phenols are susceptible to polymerization with formaldehyde or its equivalents, especially under harsh acidic or basic conditions, leading to the formation of viscous, intractable resins.
Causality and Mitigation Strategies:
| Side Reaction | Probable Cause | Mitigation Strategy |
| Phenol-formaldehyde resin formation | High reaction temperatures and/or prolonged reaction times can promote polymerization.[4] Strong acidic or basic catalysts can accelerate this side reaction. | Temperature Control: Maintain the reaction temperature at the minimum required for efficient formylation. For the Duff reaction, temperatures around 100-120°C are common, but optimization is key. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction. Stoichiometry: Use a controlled excess of the formylating agent. A large excess can drive polymerization. |
Issue 3: Di-formylation
Although less common when one ortho position is already substituted, di-formylation can occur if the reaction conditions are too harsh or if the stoichiometry of the formylating agent is too high.[5]
Causality and Mitigation Strategies:
| Side Reaction | Probable Cause | Mitigation Strategy |
| Di-formylation of the aromatic ring | High stoichiometry of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) and extended reaction times. | Stoichiometry Control: Use a molar ratio of 4-fluoro-3-methylphenol to hexamethylenetetramine of approximately 1:1.2 to 1:1.5.[4] Monitoring: Closely monitor the reaction by TLC or GC-MS to stop the reaction before significant di-formylation occurs. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for the synthesis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde?
A1: For achieving the highest regioselectivity and minimizing isomeric byproducts, the magnesium dichloride-paraformaldehyde method is highly recommended.[1][2] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formaldehyde, directing the formylation exclusively to the ortho position. The Duff reaction can also be effective, but may require more optimization to control the formation of isomers. The Reimer-Tiemann reaction is generally less selective and can lead to a mixture of ortho and para products.[4][6]
Q2: How can I effectively purify the final product from its isomers?
A2: Column chromatography on silica gel is the most effective method for separating 5-Fluoro-2-hydroxy-4-methylbenzaldehyde from its isomers due to the slight differences in polarity between the isomers.[1] A solvent system of hexane and ethyl acetate, with a gradually increasing gradient of ethyl acetate, typically provides good separation. Recrystallization can also be employed if the crude product is of reasonable purity. A mixed solvent system, such as toluene and petroleum ether, may be effective.[7]
Q3: What are the expected NMR spectral features for 5-Fluoro-2-hydroxy-4-methylbenzaldehyde?
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.2 ppm.
-
Aromatic protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), with coupling constants characteristic of ortho- and meta-coupling, and potentially showing coupling to the fluorine atom.
-
Methyl protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Paraformaldehyde: Is toxic and should be handled in a well-ventilated fume hood.
-
Triethylamine: Is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile: Is a flammable and toxic solvent.
-
Chloroform (for Reimer-Tiemann): Is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Strong Acids and Bases: Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizing the Synthetic Pathways
To better understand the reaction mechanisms and potential for side reactions, the following diagrams are provided.
Regioselectivity of Formylation on 4-Fluoro-3-methylphenol
Caption: Formylation pathways of 4-fluoro-3-methylphenol.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for isomeric impurities.
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. Available at: [Link]
- Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988.
- Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254.
- Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
-
Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem Technical Support.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
This guide provides an in-depth analysis of the infrared (IR) spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, a key intermediate in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document offers a comparative analysis with structurally similar compounds, supported by established spectroscopic principles. We will dissect the key spectral features, explain the underlying molecular vibrations, and provide a detailed protocol for sample analysis.
Introduction to IR Spectroscopy of Aromatic Aldehydes
Infrared spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Covalent bonds vibrate at specific frequencies corresponding to the energy of IR radiation. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.[2]
For a molecule like 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, we can anticipate characteristic peaks arising from its core functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a substituted benzene ring. The presence of a methyl (-CH3) group and a fluorine (-F) atom will induce shifts in the peak positions compared to a simpler molecule like salicylaldehyde, providing a unique spectral fingerprint.
Interpreting the IR Spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
The IR spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is characterized by several key absorption bands. The table below summarizes the expected peak locations and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3200-3400 | Broad, Strong | O-H stretch (intramolecular hydrogen-bonded) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2920-2960 | Medium | Asymmetric CH₃ stretch |
| ~2850-2880 | Medium | Symmetric CH₃ stretch & Aldehyde C-H stretch |
| ~2720-2750 | Weak-Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1650-1670 | Strong, Sharp | C=O stretch (conjugated and H-bonded) |
| ~1580-1620 | Medium-Strong | Aromatic C=C ring stretch |
| ~1450-1500 | Medium | Aromatic C=C ring stretch |
| ~1200-1300 | Strong | C-O stretch (phenol) |
| ~1000-1100 | Medium-Strong | C-F stretch |
| ~800-900 | Strong | C-H out-of-plane bend (aromatic) |
Comparative Spectral Analysis
To understand the influence of the methyl and fluoro substituents, we will compare the expected spectrum of our target molecule with salicylaldehyde, 2-hydroxy-4-methylbenzaldehyde, and 5-fluorosalicylaldehyde.
| Compound | Key Peak: O-H Stretch (cm⁻¹) | Key Peak: C=O Stretch (cm⁻¹) | Key Peak: C-F Stretch (cm⁻¹) |
| Salicylaldehyde | Broad, ~3200 | ~1668[3] | N/A |
| 2-Hydroxy-4-methylbenzaldehyde | Broad, ~3180 | ~1650 | N/A |
| 5-Fluorosalicylaldehyde | Broad, ~3200 | ~1660 | ~1000-1100 |
| 5-Fluoro-2-hydroxy-4-methylbenzaldehyde | Broad, ~3200-3400 | ~1650-1670 | ~1000-1100 |
Causality of Spectral Shifts
-
Hydroxyl (O-H) Stretch: In all these compounds, the broadness of the O-H stretch between 3200-3600 cm⁻¹ is a clear indication of strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[4][5][6][7]
-
Carbonyl (C=O) Stretch: The C=O stretch in aromatic aldehydes typically appears around 1700-1710 cm⁻¹.[8] Conjugation with the benzene ring and intramolecular hydrogen bonding both lower this frequency.[9][10] The electron-donating methyl group in 2-hydroxy-4-methylbenzaldehyde further lowers the C=O frequency. The electron-withdrawing fluorine atom in 5-fluorosalicylaldehyde has a less pronounced effect on the C=O stretch.
-
Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration gives rise to a strong absorption in the 1000-1100 cm⁻¹ region, a key indicator for the presence of the fluorine substituent.[11]
-
Aldehyde C-H Stretch: Aromatic aldehydes exhibit a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹, often referred to as a Fermi doublet.[8][12] These peaks are crucial for distinguishing aldehydes from ketones.[9][10]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the preparation of a solid sample for IR analysis using the potassium bromide (KBr) pellet method. This technique is ideal for obtaining high-resolution spectra of solid organic compounds.[13][14]
Rationale for KBr Pellet Method
Potassium bromide is used as a matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses the ability to form a transparent disc under pressure.[13] This ensures that the resulting spectrum is solely from the analyte.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde into a fine powder using an agate mortar and pestle.
-
Separately, grind about 100-200 mg of spectroscopy-grade KBr powder. It is crucial to use dry KBr, as water will introduce a broad O-H absorption band around 3400 cm⁻¹.[15]
-
-
Mixing:
-
Pellet Formation:
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualizing Molecular Vibrations
The following diagram illustrates the molecular structure of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and highlights the key bond vibrations responsible for the major IR absorption peaks.
Caption: Molecular structure and key IR vibrational modes of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
Conclusion
The infrared spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde provides a unique fingerprint that can be unambiguously identified through the analysis of its key functional group absorptions. The characteristic broad O-H stretch, the strong, sharp C=O stretch, the distinctive aldehyde C-H stretches, and the C-F stretch, when considered together, allow for confident structural elucidation. By comparing its spectrum with those of related compounds, the subtle electronic effects of the methyl and fluoro substituents on the vibrational frequencies can be clearly observed. The provided experimental protocol for KBr pellet preparation offers a reliable method for obtaining high-quality data for such analyses.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 15, 2026, from [Link]
-
Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved February 15, 2026, from [Link]
- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved February 15, 2026, from [Link]
- Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-328.
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Engineering and Applied Sciences, 16(2), 1-6.
-
ResearchGate. (n.d.). IR absorbance of alkyl salicylaldehyde. Retrieved February 15, 2026, from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N'-dibenzylethane-1,2-diamine. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Salicylaldehyde, azine. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved February 15, 2026, from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a.... Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]
-
The Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 5-chlorosalicylaldehyde (a), L-lysine (b) and BCHL (c). Retrieved February 15, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]
-
Journal of Physical Chemistry A. (2022, July 29). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. Retrieved February 15, 2026, from [Link]
-
Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved February 15, 2026, from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 2-HYDROXY-4-METHYLBENZALDEHYDE. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 2-hydroxy-4-methylbenzaldehyde (C8H8O2). Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2022, July 29). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Sources
- 1. proprep.com [proprep.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. ias.ac.in [ias.ac.in]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. kinteksolution.com [kinteksolution.com]
- 14. shimadzu.com [shimadzu.com]
- 15. azom.com [azom.com]
- 16. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Fluoro-2-hydroxy-4-methylbenzaldehyde and its Spectroscopic Signature
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with a substitution pattern that makes it of interest in medicinal chemistry and materials science. Its structure combines a salicylaldehyde core with a fluorine atom and a methyl group, substituents that can significantly modulate its electronic and, consequently, its spectroscopic properties. The UV-Vis absorption spectrum of a molecule is a fingerprint of its electronic structure, providing valuable information about the energy required to promote electrons to higher energy orbitals. Understanding the absorption maxima (λmax) is crucial for a variety of applications, including reaction monitoring, purity assessment, and the design of photosensitive materials.
Theoretical Framework: Electronic Transitions in Substituted Salicylaldehydes
The UV-Vis spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is expected to be dominated by two types of electronic transitions originating from its conjugated π-system and the non-bonding electrons on the oxygen atoms of the aldehyde and hydroxyl groups:
-
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic aldehydes, these are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extent of conjugation and the presence of electron-donating or electron-withdrawing groups can shift the position of these bands.
-
n→π* Transitions: These are lower-energy transitions where a non-bonding electron (from the carbonyl oxygen) is promoted to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions and appear at longer wavelengths.
The substituents on the benzene ring play a critical role in modulating these transitions:
-
Hydroxyl Group (-OH): As an electron-donating group (auxochrome), the hydroxyl group increases the electron density of the aromatic ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band.
-
Aldehyde Group (-CHO): The carbonyl group acts as a chromophore and an electron-withdrawing group, extending the conjugation of the π-system.
-
Fluorine Atom (-F): Fluorine is a unique substituent with opposing inductive and resonance effects. While it is strongly electron-withdrawing inductively, it can also donate electron density through resonance. Its overall effect on the absorption spectrum can be complex.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group and is expected to cause a small bathochromic shift.
Comparative Analysis of UV-Vis Absorption Maxima
To predict the absorption maxima of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, we will compare the available data for its structural relatives: salicylaldehyde, 4-methylsalicylaldehyde, and 5-fluorosalicylaldehyde.
| Compound | Solvent | λmax (nm) | Reference |
| Salicylaldehyde | Hexane | 257, 324 | [1][2] |
| Ethanol/Water (9:1) | ~325 | [3] | |
| 4-Methylsalicylaldehyde | Not specified | Characterized by UV-Vis | [] |
| 5-Fluorosalicylaldehyde | DMSO (in complex) | Bands in 314-339 nm range |
Analysis and Prediction:
-
Salicylaldehyde in the non-polar solvent hexane exhibits two distinct absorption bands at 257 nm and 324 nm.[1][2] In a more polar ethanol/water mixture, the longer wavelength band is observed around 325 nm.[3]
-
For 5-fluorosalicylaldehyde , the fluorine atom's electron-withdrawing inductive effect might be expected to cause a hypsochromic (blue) shift. However, its resonance effect could counteract this. Studies on copper complexes of 5-fluorosalicylaldehyde in DMSO show absorption bands in the 314–339 nm region, suggesting the ligand itself absorbs in this range.
-
Predicted Absorption for 5-Fluoro-2-hydroxy-4-methylbenzaldehyde: Based on the above, we can predict the UV-Vis absorption of the target molecule. The presence of the electron-donating methyl group at the 4-position would likely cause a bathochromic shift relative to 5-fluorosalicylaldehyde. Therefore, in a non-polar solvent like cyclohexane, the principal absorption band is expected to be in the range of 325-340 nm .
The Influence of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism.
-
π→π* Transitions: In the case of π→π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).
-
n→π* Transitions: For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons of the carbonyl oxygen. This increases the energy gap between the n and π* orbitals, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).
For 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, it is anticipated that increasing the solvent polarity (e.g., from cyclohexane to ethanol) will cause a bathochromic shift in the main π→π* absorption band and a hypsochromic shift in the weaker, longer-wavelength n→π* transition.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a standardized workflow for the experimental determination of the UV-Vis absorption spectrum of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
Objective: To determine the absorption maxima (λmax) of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde in various solvents of differing polarities.
Materials:
-
5-Fluoro-2-hydroxy-4-methylbenzaldehyde
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
-
Dissolve the compound in a known volume of a primary solvent (e.g., ethanol) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL). The choice of the initial solvent should be one in which the compound is highly soluble.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilute working solutions in the desired solvents (cyclohexane, ethanol, etc.). A typical concentration for UV-Vis analysis is in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M). Ensure the final absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the cuvette containing the working solution in the sample holder.
-
Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax.
-
Repeat the measurement for each solvent to observe any solvatochromic shifts.
-
Causality Behind Experimental Choices:
-
Spectroscopic Grade Solvents: These are used to minimize interference from impurities that may absorb in the UV-Vis region.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light below ~340 nm, while quartz is transparent down to ~190 nm, making it essential for UV spectroscopy.
-
Double Beam Spectrophotometer: This design simultaneously measures the light intensity passing through the reference (blank) and the sample, automatically correcting for fluctuations in the lamp output and solvent absorbance.
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for determining the UV-Vis absorption maxima.
Conclusion
While direct experimental data for the UV-Vis absorption maxima of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde remains to be published, a robust prediction can be made through comparative analysis of its structural analogs. The interplay of the hydroxyl, aldehyde, fluoro, and methyl substituents on the salicylaldehyde core suggests a principal π→π* absorption maximum in the range of 325-340 nm in non-polar solvents. This absorption is expected to exhibit a bathochromic shift with increasing solvent polarity. The provided experimental protocol offers a reliable method for the empirical determination and verification of these predicted spectroscopic properties, which are fundamental to the application of this compound in scientific research and development.
References
-
Electronic Supplementary Material (ESI) for Chemical Communications - Supporting Information for Comment on 'Fluorescence sensing of arsenate at nanomolar level in a greener way: naphthalene based probe for living cell imaging'. The Royal Society of Chemistry. Available at: [Link]
-
Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT A - Semantic Scholar. (2021, December 3). Retrieved from [Link]
-
(a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain... - ResearchGate. Retrieved from [Link]
-
UV-vis spectra of 4 in the applied solvents. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Photographs under irradiation (λexc=365 nm) of salicylaldehyde 1 a... - ResearchGate. Retrieved from [Link]
-
4-methyl salicylaldehyde 2-hydroxy-4-methylbenzaldehyde - The Good Scents Company. Retrieved from [Link]
-
Salicylaldehyde | C7H6O2 | CID 6998 - PubChem. (2016, September 12). Retrieved from [Link]
-
UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylylidene)ethylenediamine (Salen) in Different Solvents - Academia.edu. Retrieved from [Link]
-
UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents - Academia.edu. Retrieved from [Link]
-
Benzaldehyde, 4-methyl- - the NIST WebBook. Retrieved from [Link]
-
Salicylaldehyde - Wikipedia. Retrieved from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Retrieved from [Link]
-
UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs. Retrieved from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Retrieved from [Link]
-
Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - RSC Publishing. (2022, November 17). Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, grounded in established safety principles and an understanding of its unique chemical properties.
Hazard Identification and Risk Assessment: Why Special Handling is Critical
5-Fluoro-2-hydroxy-4-methylbenzaldehyde is a halogenated aromatic aldehyde. While comprehensive toxicological data for this specific compound is limited, the Globally Harmonized System (GHS) classifications for structurally similar compounds provide a strong basis for a precautionary approach. The presence of the aldehyde group, a phenolic hydroxyl group, and a carbon-fluorine bond dictates its hazard profile.
Based on analogous compounds, 5-Fluoro-2-hydroxy-4-methylbenzaldehyde should be presumed to possess the following hazards:
-
Skin Irritation: May cause redness and inflammation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious, potentially irreversible, eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1][2]
-
Potential for Skin Sensitization: May cause an allergic skin reaction in susceptible individuals.[1]
The most significant factor influencing its disposal is the carbon-fluorine bond. This bond is exceptionally strong, leading to environmental persistence.[3] Therefore, this compound falls under the category of halogenated organic waste and must be segregated and disposed of accordingly to prevent environmental release and ensure its complete destruction.[4]
| Potential Hazard | GHS Classification (Based on Analogs) | Primary Safety Concern |
| Serious Eye Damage | Category 1 / Category 2 | Risk of severe, long-term damage to eyes.[1][5] |
| Skin Irritation | Category 2 | Can cause inflammation and irritation upon contact.[1][2] |
| Respiratory Irritation | STOT SE Category 3 | Inhalation of dust can irritate the nose, throat, and lungs.[1][2] |
| Skin Sensitization | Category 1 | May trigger an allergic skin reaction.[1] |
| Environmental | (Precautionary) | The strong carbon-fluorine bond contributes to environmental persistence.[3][6] |
Immediate Safety Protocols: Pre-Disposal Essentials
Before handling the compound for disposal, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory. This is not just a recommendation; it is your primary defense against exposure.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.[1][5]
-
Hand Protection : Use nitrile gloves. Inspect them for any signs of degradation or puncture before use.
-
Body Protection : A lab coat must be worn and fully buttoned. Ensure it is appropriate for chemical handling.
-
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a hazardous, halogenated organic waste.[4][7] Never pour it down the drain or dispose of it in regular trash.[7][8]
Step 1: Waste Segregation
-
Primary Container : The pure, unadulterated 5-Fluoro-2-hydroxy-4-methylbenzaldehyde waste must be collected in its own designated, properly sealed container. Do not mix it with other waste streams, especially non-halogenated solvents, unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[5]
-
Contaminated Materials : Any materials that have come into direct contact with the compound, such as weighing paper, gloves, or pipette tips, must be treated as hazardous waste. These should be collected in a separate, clearly labeled solid waste container.
Step 2: Containerization
-
Select the Right Container : Use a container that is chemically compatible and in good condition, with no cracks or leaks. It must have a secure, tightly fitting lid.
-
Keep it Closed : The hazardous waste container must remain closed at all times, except when you are actively adding waste to it.[7]
Step 3: Labeling
-
Immediate Identification : As soon as you designate a container for waste, it must be labeled. Use your institution's official hazardous waste tag.[7]
-
Required Information : The label must clearly state:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "5-Fluoro-2-hydroxy-4-methylbenzaldehyde"
-
The specific hazards (e.g., "Irritant," "Eye Damage")
-
The accumulation start date.
-
Step 4: Storage and Pickup
-
Secure Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.[5]
-
Arrange for Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste handover.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde.
Disposal Methodologies Explained: The Science of Destruction
Understanding the final destination of your chemical waste reinforces the importance of proper segregation. For halogenated compounds like 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, the preferred disposal method is high-temperature incineration .
-
Why Incineration? : The high temperatures (typically >1,000°C) and long residence times in a specialized hazardous waste incinerator provide the necessary energy to break the robust carbon-fluorine bond.[3][6] This process ensures the complete destruction of the organic molecule, converting it into carbon dioxide, water, and hydrogen fluoride (HF). The resulting acidic gases are then neutralized in a scrubber system before being released.[6]
-
Alternative Methods : While less preferable because they do not destroy the chemical, other methods for per- and polyfluoroalkyl substances (PFAS) include containment in a hazardous waste landfill or deep well injection .[9] These methods rely on geologic or engineered barriers to prevent the chemical from entering the ecosystem.[9] Your EHS department, in partnership with a licensed waste disposal company, will determine the appropriate, legally compliant method.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately notify everyone in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate : Prevent the spill from spreading by using an appropriate absorbent material (e.g., sand or a commercial chemical absorbent). Do not use combustible materials like paper towels on a large spill.[8]
-
Clean-Up : Wearing full PPE, carefully collect the absorbed material and any contaminated debris. Place it all in a sealed container and label it as hazardous waste for disposal.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your supervisor and EHS department.
By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are conducted with the utmost respect for environmental integrity.
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). Environmental Protection Agency.
- Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
- SAFETY DATA SHEET - 4-Hydroxybenzaldehyde. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzaldehyde. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluoro-4-hydroxybenzaldehyde. (2025). Fisher Scientific.
- Benzaldehyde Safety D
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
- Benzaldehyde - Safety D
- Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH.
- Navigating the Disposal of 2-Benzoylbenzaldehyde: A Guide to Safe and Compliant Practices. (2025). Benchchem.
- 5-Fluoro-2-hydroxy-3-methylbenzaldehyde Safety Inform
- 5-Fluoro-2-hydroxy-3-methylbenzaldehyde - Safety D
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- 5-Fluorosalicylaldehyde Safety Inform
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
